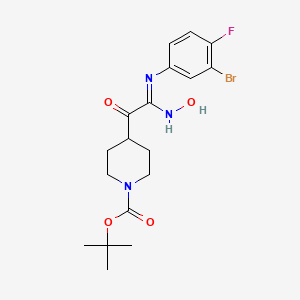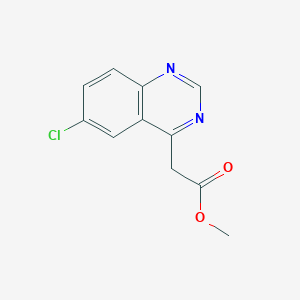
Methyl 6-chloroquinazoline-4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-Chloroquinazoline-4-acetate” is a chemical compound with the molecular formula C11H9ClN2O2 . It has a molecular weight of 236.66 . The IUPAC name for this compound is methyl 2-(6-chloroquinazolin-4-yl)acetate . It is a white to brown solid .
Molecular Structure Analysis
“this compound” belongs to the class of quinazolinones, which are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The structure of quinazolinones can be modified by various substitutions around the ring system, significantly changing their biological activity .Physical And Chemical Properties Analysis
“this compound” is a white to brown solid . It has a molecular weight of 236.66 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Methyl 6-chloroquinazoline-4-acetate has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biological processes, and the development of novel drugs. It has been used in the synthesis of a variety of compounds, including those with anti-inflammatory, anti-cancer, and antifungal properties. This compound has also been used in the study of proteins, enzymes, and other biological molecules, as well as in the development of novel drugs.
Mecanismo De Acción
The mechanism of action of Methyl 6-chloroquinazoline-4-acetate is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. Inhibition of COX leads to the reduction of prostaglandin production, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to a reduction in inflammation and pain. Additionally, this compound has been found to have antioxidant and anticancer properties, as well as to increase the production of nitric oxide, which can lead to improved blood flow and circulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 6-chloroquinazoline-4-acetate in laboratory experiments include its low cost, its versatility, and its wide range of applications. Additionally, it is relatively easy to synthesize and use in experiments. The main limitation of this compound is its potential toxicity, as it has been found to be toxic to certain cell lines in vitro.
Direcciones Futuras
The future directions of Methyl 6-chloroquinazoline-4-acetate research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its synthesis and potential toxicity is needed. Other potential future directions for this compound research include the development of new compounds for use in drug discovery, the study of its interactions with other drugs, and the exploration of its potential use in the treatment of various diseases and disorders.
Métodos De Síntesis
Methyl 6-chloroquinazoline-4-acetate is synthesized via the reaction of 6-chloroquinazoline-4-carboxylic acid and methyl acetate in the presence of a base such as potassium carbonate. The reaction occurs in aqueous solution, with the acid and methyl acetate being added slowly over a period of time. The reaction is typically carried out at room temperature, and the product is isolated by filtration or crystallization.
Propiedades
IUPAC Name |
methyl 2-(6-chloroquinazolin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)5-10-8-4-7(12)2-3-9(8)13-6-14-10/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXOGWDGHPXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=NC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



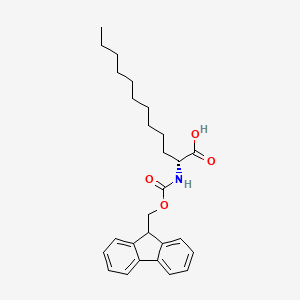
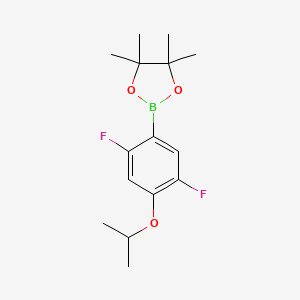
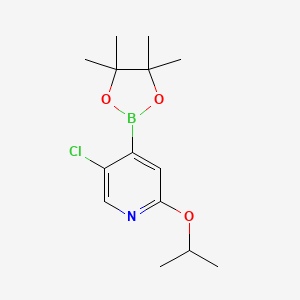
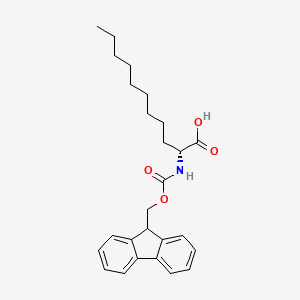
![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
